2,4-Difluorobenzaldehyde

Catalog No.
S703706
CAS No.
1550-35-2
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzaldehyde

CAS Number

1550-35-2

Product Name

2,4-Difluorobenzaldehyde

IUPAC Name

2,4-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H

InChI Key

WCGPCBACLBHDCI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)C=O

Canonical SMILES

C1=CC(=C(C=C1F)F)C=O

Synthesis of Organic Compounds

2,4-Difluorobenzaldehyde has been utilized as a building block in the synthesis of various organic compounds. One example is its application in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives, which possess potential antitumor properties []. The specific reaction involves the condensation of 2,4-difluorobenzaldehyde with betulinic acid under basic conditions, leading to the formation of the desired product [].

  • Origin: Can be synthesized in a laboratory from various starting materials [].
  • Significance: 2,4-Difluorobenzaldehyde is a versatile intermediate used in the synthesis of various other chemicals, including pharmaceuticals, dyes, and electronic materials [, ].

Molecular Structure Analysis

  • Key features: The molecule consists of a benzene ring with fluorine atoms at positions 2 and 4, and an aldehyde group (CHO) attached to the ring at position 1. The presence of fluorine atoms alters the electronic properties of the benzene ring compared to unsubstituted benzaldehyde [].
  • Notable aspects: The fluorine atoms are electron-withdrawing, meaning they pull electron density away from the ring. This can affect the reactivity of the molecule in chemical reactions [].

Chemical Reactions Analysis

  • Synthesis: There are various methods for synthesizing 2,4-difluorobenzaldehyde. One common method involves reacting 2,4-difluorobromobenzene with DMF (N,N-dimethylformamide) and paraformaldehyde in the presence of a palladium catalyst [].
2,4-difluorobromobenzene + DMF + paraformaldehyde -> 2,4-difluorobenzaldehyde + Byproducts
  • Other reactions: 2,4-Difluorobenzaldehyde can undergo typical aldehyde reactions, such as condensation reactions with amines or phenols to form imines or Schiff bases, respectively [].

Physical And Chemical Properties Analysis

  • Melting point: 84-86 °C [].
  • Boiling point: 205-207 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and acetone [].
  • Stability: Stable under normal storage conditions [].
  • 2,4-Difluorobenzaldehyde can be irritating to the skin, eyes, and respiratory system [].
  • It is flammable and should be handled with care in a well-ventilated area [].
  • Specific toxicity data is not readily available. Always handle chemicals according to laboratory safety protocols and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1550-35-2

Wikipedia

2,4-Difluorobenzaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types